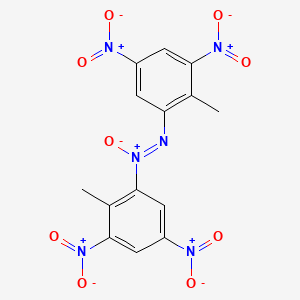

4,4',6,6'-Tetranitro-2,2'-azoxytoluene

Descripción

Historical Overview of Polynitroaromatic Energetic Compounds Development

The development of polynitroaromatic energetic compounds has been a cornerstone of explosives technology for over a century. dtic.mil This class of materials is defined by aromatic ring structures, typically benzene (B151609) or toluene (B28343), substituted with multiple nitro groups (NO₂), which act as oxidizers. The initial synthesis of 2,4,6-trinitrotoluene (B92697) (TNT) in 1863 marked a pivotal moment, and its subsequent adoption as a military explosive highlighted the utility of these compounds. mdpi.com

Over the decades, research has focused on synthesizing new polynitroaromatic compounds to achieve higher densities, greater detonation velocities and pressures, and improved thermal stability and sensitivity characteristics. dtic.mil A significant thrust in this area has been the development of synthetic methods to introduce a higher degree of nitration and to incorporate other functional groups to enhance energetic performance. dtic.mil This ongoing effort has led to the preparation of a large number of highly substituted polynitroaromatic compounds, pushing the boundaries of what is possible in terms of energy release from a single molecule. dtic.mil

The Role of Azoxy Functional Groups in Advanced Energetic Material Design

The azoxy group (-N=N(O)-) is an intriguing functional moiety in the design of advanced energetic materials. It is the formally oxidized counterpart of the more common azo group (-N=N-). The incorporation of an azoxy bridge between aromatic rings can significantly influence the energetic properties of a molecule.

Significance of 4,4',6,6'-Tetranitro-2,2'-azoxytoluene as a Research Subject

This compound (CAS No: 35212-01-2) is a specific isomer within the tetranitroazoxytoluene family. Its significance in research stems from its identity as a derivative of 2,4,6-trinitrotoluene (TNT), a foundational energetic material. mdpi.com The synthesis of this compound, for instance through the oxidation of 2-amino-4,6-dinitrotoluene (B165273), provides a pathway to study the effects of introducing an azoxy linkage into a highly nitrated toluene-based structure.

While detailed experimental data on its energetic performance is not widely published, its calculated properties are of interest to theoretical and computational chemists. The study of such molecules helps in refining predictive models for detonation parameters and understanding structure-property relationships in complex energetic materials.

Calculated Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₆O₉ |

| Molecular Weight | 406.26 g/mol |

| Calculated Density | 1.74 g/cm³ |

| Flash Point | 333.2 °C |

| Boiling Point | 627.3 °C at 760 mmHg |

| CAS Number | 35212-01-2 |

Note: The data in this table is based on computational predictions and may not reflect experimentally verified values.

Isomeric Considerations: The Research Context of 2,2',6,6'-Tetranitro-4,4'-azoxytoluene (B1197208) and Related Compounds

The study of isomers is crucial in energetic materials science, as the placement of functional groups can dramatically alter a compound's properties. In the context of this compound, its isomer, 2,2',6,6'-Tetranitro-4,4'-azoxytoluene (CAS No: 51857-25-1), provides a valuable point of comparison. nih.govamazonaws.com This isomer features the same number of nitro groups and the same azoxy linkage, but with a different substitution pattern on the toluene rings.

The investigation of such isomers allows researchers to probe the subtle effects of molecular geometry on properties like crystal packing, density, and, consequently, energetic output. While comprehensive experimental data for these specific isomers remains limited in open literature, their existence and theoretical characteristics contribute to the broader understanding of polynitroaromatic chemistry. Other related compounds include various amino and hydroxylamino derivatives that can be precursors or degradation products of these energetic materials.

Calculated Physicochemical Properties of 2,2',6,6'-Tetranitro-4,4'-azoxytoluene

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₆O₉ |

| Molecular Weight | 406.26 g/mol |

| Calculated Density | 1.74 g/cm³ |

| Flash Point | 307.8 °C |

| Boiling Point | 585.3 °C at 760 mmHg |

| CAS Number | 51857-25-1 |

Note: The data in this table is based on computational predictions and may not reflect experimentally verified values. researchgate.netrsc.org

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C14H10N6O9 |

|---|---|

Peso molecular |

406.26 g/mol |

Nombre IUPAC |

(2-methyl-3,5-dinitrophenyl)-(2-methyl-3,5-dinitrophenyl)imino-oxidoazanium |

InChI |

InChI=1S/C14H10N6O9/c1-7-11(3-9(17(22)23)5-13(7)19(26)27)15-16(21)12-4-10(18(24)25)6-14(8(12)2)20(28)29/h3-6H,1-2H3 |

Clave InChI |

CSQSPVBKKCHHDS-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=[N+](C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C)[O-] |

Sinónimos |

4,4',6,6'-tetranitro-2,2'-azoxytoluene 4,4',6,6'-TNAT-2,2' |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies for Tetranitroazoxytoluenes

Direct Chemical Synthesis of 4,4',6,6'-Tetranitro-2,2'-azoxytoluene and Isomers

The synthesis of high-purity reference compounds is essential for identifying and quantifying metabolites and transformation products in environmental samples. This compound was synthesized as a model compound to aid in the study of 2,4,6-trinitrotoluene (B92697) (TNT) biodegradation products. dtic.mildtic.mil

While detailed procedures for this specific compound were noted as not previously reported in the literature at the time of its initial synthesis for biodegradation studies, the general approach involves the partial reduction of a nitroaromatic precursor followed by a condensation reaction. dtic.mildtic.mil The synthesis of azoxy compounds from nitroaromatics typically proceeds through the formation of nitroso and hydroxylamino intermediates. For instance, the partial reduction of a nitrotoluene, such as TNT, can yield a hydroxylamino-dinitrotoluene. Two molecules of this intermediate, or one molecule of a hydroxylamino-dinitrotoluene and one molecule of a nitroso-dinitrotoluene, can then condense to form the azoxy bridge.

A 1973 report by the Naval Ordnance Laboratory detailed the successful preparation of eight TNT reduction products, including this compound, which was synthesized to serve as a standard for comparison with products formed during the biodegradation of TNT. dtic.mildtic.mil Another isomer, 2,4-dimethyl-3,3',5,5'-tetranitro-ONN-azoxybenzene, was also reported as a newly synthesized compound in the same study. dtic.mildtic.mil

Electrochemical Synthesis Pathways for Nitro-NNO-Azoxy Compounds

Electrochemical methods offer a highly tunable and efficient alternative for synthesizing complex nitrogen-oxygen compounds. acs.org These techniques can provide precise control over reaction selectivity by adjusting parameters like electrode potential. nih.gov

A significant development in this area is the electrochemical synthesis of nitro-NNO-azoxy compounds through the coupling of nitrosoarenes with ammonium (B1175870) dinitramide. researchgate.netmdpi.com This method is advantageous as it is a single-step process that uses readily available starting materials. researchgate.net The reaction is typically performed in an undivided cell under constant current conditions, where ammonium dinitramide serves as both the electrolyte and a reactant for the coupling. mdpi.com This approach avoids the need for expensive and hazardous nitrating agents often used in traditional chemical syntheses. researchgate.net

Furthermore, the selective electrochemical reduction of nitroarenes can be controlled to yield azoxy, azo, or amino compounds. nih.gov By carefully tuning the applied potential at the cathode, the reaction pathway can be directed. For example, a lower potential can favor the formation of azoxyaromatics, while a higher potential can lead to further reduction to azo or amino products. nih.gov A convergent paired electrochemical method has also been developed where both anodic and cathodic reactions contribute to the synthesis of azoxy and azo compounds from nitroarenes in an undivided cell using carbon electrodes. acs.org

The electrochemical reduction of TNT itself has been studied extensively. acs.orgrsc.org The process involves the stepwise reduction of its three nitro groups at distinct potentials, leading to various amino-dinitrotoluene and diamino-nitrotoluene isomers. acs.org While the complete reduction leads to 2,4,6-triaminotoluene, the controlled partial reduction can generate intermediates that could, in principle, dimerize to form azoxy compounds. acs.orgrsc.org

| Method | Starting Materials | Key Conditions | Primary Products | Reference |

|---|---|---|---|---|

| Nitro-NNO-Azoxylation | Nitrosoarenes, Ammonium Dinitramide | Undivided cell, constant current, MeCN solvent | Nitro-NNO-azoxy compounds | researchgate.netmdpi.com |

| Potential-Tuned Reduction | Nitroarenes (e.g., Nitrobenzene) | CoP nanosheet cathode, 1.0 M KOH, controlled potential (-0.7 to -0.8 V vs. Ag/AgCl) | Azoxy-aromatics | nih.gov |

| Convergent Paired Synthesis | Nitroarenes | Undivided cell, carbon rod electrodes, constant current | Azoxy and Azo compounds | acs.org |

| TNT Reduction | 2,4,6-Trinitrotoluene (TNT) | Cyclic voltammetry, various cathodes (e.g., Au, Fe) | Amino-dinitrotoluenes, Diamino-nitrotoluenes | acs.orgrsc.org |

Exploration of Derivatization Reactions and Functionalization on the Azoxytoluene Core

Derivatization is a chemical modification technique used to alter the properties of a compound, often to improve its suitability for analysis by methods like gas chromatography (GC). research-solution.comresearchgate.net This process typically targets active functional groups to enhance volatility, improve thermal stability, or increase detector response. sigmaaldrich.comyoutube.com For a core structure like azoxytoluene, derivatization could target the nitro groups or the methyl groups.

Common derivatization reactions applicable to such structures include:

Silylation: This involves replacing an active hydrogen (e.g., on a hydroxyl or amine group, which could be formed by partial reduction of a nitro group) with a non-polar trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.comphenomenex.com

Acylation: This reaction introduces an acyl group to compounds containing active hydrogens (-OH, -NH, -SH), converting them into esters, amides, and thioesters, which are generally more volatile. research-solution.com

Alkylation: This method can be used to form esters, ethers, and amides, protecting active hydrogens and increasing volatility for GC analysis. research-solution.com

Beyond analytical derivatization, functionalization of the core structure can create new molecules. A relevant example is the oxidation of the methyl groups on the closely related TNT molecule. researchgate.net Studies have shown that TNT can be oxidized using an ozone-oxygen mixture to yield 2,4,6-trinitrobenzaldehyde (B1619841) (TNBAl) and 2,4,6-trinitrobenzoic acid (TNBA). researchgate.net Such oxidation reactions could potentially be applied to the azoxytoluene core to modify its methyl groups, creating new derivatives with different chemical properties.

Formation of this compound as a Transformation Product of 2,4,6-Trinitrotoluene (TNT)

This compound is not only a synthetic product but also a known environmental transformation product of TNT. nih.gov Its formation is a key step in the natural attenuation of TNT in contaminated soil and water. TNT is a significant environmental pollutant at military sites, and understanding its fate is crucial for remediation. epa.govcdc.gov

The formation of tetranitroazoxytoluene isomers occurs through several pathways:

Biotransformation: Microorganisms in soil and water play a central role in TNT degradation. nih.gov Under both aerobic and anaerobic conditions, the primary step is the reduction of TNT's nitro groups to form aminodinitrotoluenes (e.g., 2-amino-4,6-dinitrotoluene (B165273) and 4-amino-2,6-dinitrotoluene) and subsequently diaminonitrotoluenes. tandfonline.comencyclopedia.pub During this process, intermediate products like hydroxylamino-dinitrotoluenes and nitroso-dinitrotoluenes are formed. The condensation of these intermediates leads to the formation of azoxy dimers, including 2,2',6,6'-tetranitro-4,4'-azoxytoluene (B1197208) and this compound. researchgate.net In some microbial systems, these azoxy compounds can be transient, while in others they can accumulate and even inhibit the further degradation of other contaminants. researchgate.net

Phytotransformation: Plants can also take up and metabolize TNT. Studies with tobacco cell suspension cultures have demonstrated the formation of both 2,2',6,6'-tetranitro-4,4'-azoxytoluene and this compound as metabolites. researchgate.net

Photolysis: In surface waters, TNT undergoes rapid degradation when exposed to sunlight. epa.gov Photochemical reactions can lead to the oxidation of the methyl group and the reduction and coupling of nitro groups. wikipedia.org this compound has been identified as one of the photolytic products of TNT. nih.gov

| Condition | Primary Transformation Pathway | Key Intermediates/Products | Reference |

|---|---|---|---|

| Anaerobic Biodegradation | Sequential reduction of nitro groups | 2-Amino-4,6-dinitrotoluene, 4-Amino-2,6-dinitrotoluene, 2,4-Diamino-6-nitrotoluene, Triaminotoluene | epa.govnih.gov |

| Aerobic/Anaerobic Biotransformation | Reduction and condensation | Hydroxylamino-dinitrotoluenes, Tetranitroazoxytoluene isomers | researchgate.netresearchgate.net |

| Photolysis (in water) | Photochemical reduction and oxidation | 1,3,5-Trinitrobenzene, Tetranitroazoxytoluene isomers | nih.govwikipedia.org |

| Phytotransformation (e.g., Tobacco cells) | Metabolic reduction and condensation | 2,2',6,6'-Tetranitro-4,4'-azoxytoluene, this compound | researchgate.net |

Advanced Structural Elucidation and Molecular Characterization of 4,4 ,6,6 Tetranitro 2,2 Azoxytoluene

Spectroscopic Investigations for Structural Confirmation

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule. chemsrc.com For 4,4',6,6'-tetranitro-2,2'-azoxytoluene, characteristic vibrational bands would be expected for the nitro groups (typically strong absorptions around 1520-1560 cm⁻¹ for asymmetric stretching and 1345-1385 cm⁻¹ for symmetric stretching in IR spectra), the C-N bonds, the N=N bond of the azoxy group, and the aromatic C-H and C-C bonds. nih.gov The complementary nature of IR and Raman spectroscopy would provide a comprehensive vibrational fingerprint of the molecule, aiding in its definitive identification. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₁₄H₁₀N₆O₉), the exact mass is calculated to be 406.05092592 Da. nih.gov High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, thereby verifying the elemental composition. The fragmentation pattern observed in the mass spectrum would offer valuable insights into the structural arrangement of the molecule, showing characteristic losses of nitro groups and other fragments. While experimental mass spectra are not widely published, predicted mass-to-charge ratios for various adducts have been calculated (Table 1). uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 407.05821 |

| [M+Na]⁺ | 429.04015 |

| [M-H]⁻ | 405.04365 |

| [M+NH₄]⁺ | 424.08475 |

| [M+K]⁺ | 445.01409 |

| [M+H-H₂O]⁺ | 389.04819 |

| [M+HCOO]⁻ | 451.04913 |

| [M+CH₃COO]⁻ | 465.06478 |

Table 1: Predicted m/z values for various adducts of this compound. uni.lu

X-ray Crystallography Studies of Tetranitroazoxytoluene Polymorphs and Crystal Packing

X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional atomic arrangement of a crystalline solid. Such studies on this compound would be crucial for understanding its solid-state properties, including density, stability, and sensitivity.

The existence of polymorphs, or different crystalline forms of the same compound, is a common phenomenon in energetic materials and can significantly impact their performance characteristics. rsc.org While specific crystallographic data for this compound is not publicly available, any future studies would focus on identifying and characterizing its potential polymorphic forms. The analysis of the crystal structure would reveal key details about bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. This understanding of the crystal packing is essential for correlating the molecular structure with the macroscopic properties of the material.

Analytical Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary methods for assessing its purity and separating any potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method, likely employing a C18 or a more polar-functionalized column (e.g., diol), could be developed for the purity assessment of this compound. plos.org The separation of isomers, such as positional isomers that may arise during synthesis, is often achievable with HPLC by optimizing the mobile phase composition and column chemistry. chromforum.org The use of a photodiode array (PDA) detector would allow for the simultaneous acquisition of UV-Vis spectra, aiding in peak identification and purity assessment.

Gas Chromatography (GC): GC is a powerful technique for the separation of volatile and thermally stable compounds. While the high molecular weight and presence of multiple nitro groups might suggest thermal instability, carefully optimized GC conditions could potentially be used for the analysis of this compound. The use of a high-efficiency capillary column and a sensitive detector, such as an electron capture detector (ECD), would be necessary. vurup.sk GC is particularly well-suited for the separation of isomers with different volatilities. uta.educore.ac.uk

Advanced Diffraction Techniques for Solid-State Characterization

Beyond conventional X-ray crystallography, advanced diffraction techniques can provide deeper insights into the solid-state structure and properties of materials like this compound.

Neutron Diffraction: Neutron diffraction is a powerful technique that is highly sensitive to the positions of light atoms, particularly hydrogen. whiterose.ac.uknih.gov This makes it an ideal tool for accurately determining the positions of hydrogen atoms in the methyl groups and on the aromatic rings of this compound. This information is often difficult to obtain with high precision from X-ray diffraction data alone. Understanding the precise location of hydrogen atoms is crucial for a complete picture of the intermolecular interactions. escholarship.orgresearchgate.net

Electron Diffraction: For materials that are difficult to grow as single crystals of sufficient size for X-ray diffraction, electron diffraction can be an invaluable tool. This technique can be used to determine the crystal structure from very small crystals, even at the nanoscale.

The application of these advanced analytical techniques is fundamental to building a comprehensive understanding of the molecular and solid-state characteristics of this compound. While specific experimental data for this compound remains limited in the public literature, the principles and applications of these methods, as demonstrated for related compounds, provide a clear roadmap for its thorough characterization.

Based on the conducted research, it is not possible to provide a detailed article on the computational and theoretical investigations of this compound that strictly adheres to the requested outline.

The available literature focuses on similar energetic materials or describes the computational methodologies in a general context, without applying them specifically to this compound. osti.govmdpi.comnih.govresearchgate.net Fulfilling the request would necessitate extrapolating data from other compounds, which would violate the explicit instruction to focus solely on the specified subject. Therefore, a thorough, informative, and scientifically accurate article on this specific topic, as outlined, cannot be generated.

Reactivity and Mechanistic Studies of 4,4 ,6,6 Tetranitro 2,2 Azoxytoluene Transformations

Mechanistic Pathways for the Formation of Azoxytoluenes from Hydroxylamino and Amino Intermediates

The formation of azoxy compounds, such as 4,4',6,6'-tetranitro-2,2'-azoxytoluene, from nitroaromatic precursors is a multi-step process involving partially reduced intermediates. The selective reduction of nitroaromatics can lead to the formation of azoxy compounds under specific conditions. rsc.org A key mechanistic pathway involves the condensation of a nitroso-intermediate with a hydroxylamino-intermediate.

Reduction to Nitroso: The nitro group (–NO₂) is first reduced to a nitroso group (–NO).

Reduction to Hydroxylamine: The nitroso group is further reduced to a hydroxylamino group (–NHOH).

Condensation: The hydroxylamino intermediate then condenses with the nitroso intermediate. This reaction proceeds via a series of steps, ultimately leading to the formation of the azoxy bridge (–N(O)=N–) and the elimination of a water molecule.

This reductive coupling can be achieved using various reagents and conditions. For instance, a method for preparing azoxy-containing compounds involves the reaction of a nitro derivative with sodium hydroxide (B78521) in methanol. researchgate.net In the context of 2,4,6-trinitrotoluene (B92697) (TNT), of which this compound is a derivative, alkaline conditions can promote the formation of such condensation products. The presence of both an oxidizing and a reducing environment, or the partial reduction of the nitro groups, allows for the coexistence of the necessary nitroso and hydroxylamino intermediates.

Elucidation of Reductive and Oxidative Transformation Mechanisms in Diverse Chemical Environments

The transformation of this compound is highly dependent on the chemical environment, particularly the presence of reducing or oxidizing agents.

Reductive Transformations: In reductive environments, the azoxy linkage and the nitro groups are susceptible to transformation. The reduction of nitroaromatic compounds can proceed through various intermediates to ultimately form amines. For example, the reduction of nitrotoluenes in acidified urine for analytical purposes involves zinc as a reducing agent to form a primary aromatic amine. nih.gov A common pathway for the reduction of azoxy compounds involves the following steps:

Azoxy compound → Azo compound → Hydrazo compound → Amine

The use of elemental iron is a recognized method for the reductive treatment of nitro-substituted explosives. nih.gov Studies on similar compounds, like RDX and HMX, show that elemental iron can effectively degrade them into smaller molecules. nih.gov For nitroaromatics, this process can be mediated by surface-bound Fe²⁺. nih.gov The reactivity of sulfidated nano zerovalent iron (S-nZVI) has been shown to be effective in transforming halogenated organic pollutants, suggesting its potential for the remediation of nitroaromatic compounds as well. nih.gov The enhanced electron transfer capacity of S-nZVI could facilitate the reduction of both the azoxy bridge and the nitro groups. nih.gov

Oxidative Transformations: Under oxidative conditions, the transformation pathways are different. While the core aromatic rings are relatively stable due to the electron-withdrawing nature of the nitro groups, the methyl groups and the azoxy linkage can be targets of oxidation. The oxidation of p-nitrotoluene in the presence of a strong base like potassium t-butoxide and molecular oxygen has been studied, indicating that the methyl group can be oxidized. researchgate.net For this compound, strong oxidizing conditions could potentially lead to the cleavage of the azoxy bond or the oxidation of the methyl groups to carboxylic acids, though specific studies on this compound are limited.

The table below summarizes the expected transformation products in different chemical environments.

| Environment | Reactant Group | Potential Transformation Products |

| Reductive | Nitro Group (–NO₂) | Nitroso (–NO), Hydroxylamino (–NHOH), Amino (–NH₂) |

| Azoxy Group (–N(O)=N–) | Azo Group (–N=N–), Hydrazo Group (–NH-NH–) | |

| Oxidative | Methyl Group (–CH₃) | Carboxylic Acid Group (–COOH) |

| Azoxy Group (–N(O)=N–) | Potential cleavage to form nitro compounds |

Influence of the Azoxy Linkage on Chemical Reactivity and Thermochemical Behavior

The azoxy linkage is a defining feature of this compound, significantly influencing its stability and reactivity. This functional group, along with the four nitro groups, contributes to the energetic nature of the molecule.

Chemical Reactivity: The azoxy group, being electron-rich, can influence the electron density distribution across the aromatic rings. However, this effect is counteracted by the powerful electron-withdrawing nature of the four nitro groups. This electronic push-pull system affects the molecule's susceptibility to nucleophilic or electrophilic attack. The azoxy bridge connects the two substituted toluene (B28343) rings, creating a larger, more complex molecule compared to its precursor, 2,4,6-trinitrotoluene (TNT). This linkage can also be a point of cleavage during degradation processes.

Thermochemical Behavior: The thermal decomposition of nitroaromatic compounds is a critical aspect of their characterization as energetic materials. The decomposition of such compounds often begins with the cleavage of the weakest bond. Theoretical studies on nitrotoluene isomers suggest that at lower temperatures, isomerization of the nitro group to a more reactive ONO group can be a prominent reaction pathway, while at higher temperatures, the direct cleavage of the C–NO₂ bond dominates. rsc.org

For complex molecules like this compound, the thermal decomposition is expected to be an exothermic process, releasing a significant amount of energy. Studies on analogous energetic materials like HNS (2,2',4,4',6,6'-hexanitrostilbene) show high activation energies for thermal decomposition, indicating considerable thermal stability. scielo.brresearchgate.net The decomposition of similar energetic materials often leads to the formation of stable gaseous products like N₂, CO₂, and H₂O. nih.gov The presence of the azoxy linkage in this compound likely introduces additional decomposition pathways compared to simpler nitrotoluenes. The initial step could involve the cleavage of the N-O bond within the azoxy group or the C-N bonds of the nitro groups.

The table below presents a comparison of activation energies for the thermal decomposition of related energetic materials.

| Compound | Activation Energy (kJ/mol) | Method/Conditions | Reference |

| HNS (Sample 1) | 428 | DSC, non-isothermal | scielo.br |

| HNS (Sample 2) | 477 | DSC, non-isothermal | scielo.br |

| HNS | 197 | DSC, heating rates 5-20°C/min | scielo.br |

| RDX | ~163.4 | Solution | researchgate.net |

| HMX | ~133.57 kcal/mol (~559 kJ/mol) | Theoretical (decomposition energy barrier) | nih.gov |

Identification and Quantification of Intermediate Products in Reaction Systems

The synthesis and degradation of this compound involve a variety of intermediate products. Identifying and quantifying these intermediates is crucial for understanding the reaction mechanisms and for process control in industrial settings.

During the synthesis of nitrotoluenes, which are precursors to this compound, a mixture of isomers is typically formed. For example, the nitration of toluene yields primarily ortho- and para-nitrotoluene, with a smaller amount of the meta isomer. nih.gov Further nitration of o-nitrotoluene produces both 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene. rsc.org These dinitrotoluenes can then be further nitrated to form trinitrotoluene. The formation of this compound itself is often considered a byproduct of TNT production, arising from the condensation of partially reduced TNT derivatives under alkaline conditions.

In degradation studies, particularly under reductive conditions, a cascade of products can be expected. As discussed in section 5.2, the reduction of the nitro groups would lead to corresponding tetranitro-, dinitro-, and ultimately tetraamino-azoxytoluene species, alongside products from the reduction of the azoxy linkage itself. For instance, the reduction of RDX with elemental iron has been shown to produce intermediates like methylenedinitramine (MDNA), as well as final products like formaldehyde (B43269) and ammonia. nih.gov

Analytical techniques such as mass spectrometry and chromatography are essential for the identification and quantification of these intermediates. Femtosecond time-resolved mass spectrometry, for example, has been used for the quantitative analysis of nitrotoluene isomer mixtures. researchgate.net

The table below lists potential intermediates in the synthesis and degradation of this compound.

| Process | Potential Intermediates | Precursor/Product Relationship |

| Synthesis | 2,4,6-Trinitrotoluene (TNT) | Precursor |

| 2,4,6-Trinitrophenylhydroxylamine | Intermediate in condensation | |

| 2,4,6-Trinitrosonitrotoluene | Intermediate in condensation | |

| 2,4-Dinitrotoluene | Precursor to TNT | |

| 2,6-Dinitrotoluene | Precursor to TNT | |

| Reductive Degradation | 4,4',6,6'-Tetranitro-2,2'-azotoluene | Reduction product of azoxy group |

| 4,4',6,6'-Tetranitro-2,2'-hydrazotoluene | Reduction product of azo group | |

| Diamino-dinitro-azoxytoluenes | Partial reduction of nitro groups | |

| Tetraamino-azoxytoluene | Complete reduction of nitro groups |

Environmental Occurrence and Biotransformation Pathways of Tetranitroazoxytoluenes

Presence and Distribution of 4,4',6,6'-Tetranitro-2,2'-azoxytoluene in Contaminated Soil and Water Environments

This compound is not a primary contaminant but rather a transformation product of TNT that is formed in the environment. Its presence is therefore intrinsically linked to sites contaminated with TNT, such as military installations, ammunition plants, and open burning/open detonation areas. epa.gov The formation of this and other azoxytoluenes occurs through the condensation of partially reduced TNT intermediates, specifically hydroxylaminodinitrotoluenes, under both biotic and abiotic conditions. nih.gov

Soils contaminated with TNT can contain a complex mixture of its transformation products. dtic.mil Studies have shown that the concentration of TNT in contaminated soil can be as high as 50 grams per kilogram of soil. wikipedia.org While specific concentrations for this compound are not widely reported, its formation is favored in environments that promote the partial reduction of TNT. These azoxy compounds are considered highly recalcitrant, meaning they are resistant to further degradation and can persist in the environment. nih.gov

The distribution of this compound in soil and water is governed by its physicochemical properties and the characteristics of the environmental matrix. As a condensation product, it is generally less mobile than its parent compound, TNT. wikipedia.org This is due to stronger adsorption to soil particles, particularly those with high clay and organic carbon content. wikipedia.org Consequently, it is more likely to be found in surface soils and sediments at contaminated sites rather than migrating extensively into groundwater.

Table 1: Environmental Occurrence of this compound

| Environmental Matrix | Presence | Typical Location |

| Soil | Detected as a transformation product | TNT-contaminated sites, former military installations, ammunition plants |

| Groundwater | Less common due to low mobility | May be present at low concentrations in highly contaminated areas |

| Sediments | Likely to be present | Aquatic environments receiving runoff from contaminated land |

Microbial Degradation Pathways and Associated Enzyme Systems

The microbial degradation of this compound is a slow and often incomplete process. Most microorganisms are unable to use this compound as a primary source of carbon and energy. nih.gov Instead, its transformation typically occurs through co-metabolism, where the degradation is facilitated by enzymes produced for the metabolism of other substrates.

The initial steps in the microbial transformation of TNT, which lead to the formation of this compound, involve the reduction of the nitro groups. This is primarily carried out by a group of enzymes known as nitroreductases . nih.gov These enzymes, found in a wide range of aerobic and anaerobic bacteria, catalyze the stepwise reduction of the nitro groups to nitroso, hydroxylamino, and eventually amino groups. nih.gov The condensation of the hydroxylamino intermediates results in the formation of the azoxy bridge.

Further degradation of this compound is challenging for microorganisms. However, some fungi, particularly white-rot fungi like Phanerochaete chrysosporium, have shown the ability to mineralize azoxy compounds, albeit slowly. nih.gov This is attributed to their powerful, non-specific extracellular ligninolytic enzyme systems, which include lignin peroxidases and manganese peroxidases . nih.govnih.gov These enzymes can oxidize a wide range of recalcitrant compounds. The reduction of the azoxy bridge back to an azo compound is a chemically simpler step that can be a prerequisite for further degradation. nih.gov

Under anaerobic conditions, the complete reduction of TNT can lead to the formation of triaminotoluene (TAT). nih.gov While this pathway avoids the formation of azoxy dimers, TAT itself can be a dead-end metabolite. dtic.mil

Table 2: Key Enzymes in the Transformation of this compound

| Enzyme Family | Role in Transformation | Organism Type |

| Nitroreductases | Formation of precursors (hydroxylaminodinitrotoluenes) | Bacteria (aerobic and anaerobic) |

| Lignin Peroxidases | Potential for oxidation and cleavage of the azoxy bridge | Fungi (e.g., white-rot fungi) |

| Manganese Peroxidases | Potential for oxidation and cleavage of the azoxy bridge | Fungi (e.g., white-rot fungi) |

Phytotransformation Processes and Mechanisms by Plant Systems

Phytoremediation, the use of plants to clean up contaminated environments, has been explored for TNT-contaminated sites. Plants can take up TNT and its metabolites, including the precursors to this compound, from the soil and water. nih.gov Inside the plant tissues, these compounds can be transformed into less toxic substances.

Research on the phytotransformation of TNT has shown that it is rapidly metabolized within the plant, and very little of the parent compound is found in plant extracts. dtic.mil The majority of the radioactivity from labeled TNT is often found as unextractable residues in the roots, suggesting that the metabolites are sequestered within the plant's cellular structure. dtic.mil This sequestration in the roots limits the translocation of these compounds to the aerial parts of the plant. dtic.mil

While direct studies on the phytotransformation of this compound are scarce, it is plausible that plants can take up this compound to some extent. However, given its recalcitrant nature, the extent of its degradation within the plant is likely to be limited. The primary mechanism would likely involve sequestration within the root system, similar to other TNT metabolites.

Abiotic Transformation and Sorption Processes in Environmental Matrices

Abiotic processes, those not involving living organisms, also play a role in the fate of this compound in the environment. Photolysis, or the breakdown of compounds by sunlight, can be a significant transformation pathway for TNT and its derivatives in surface waters. wikipedia.org However, the extent to which photolysis affects the more complex and stable azoxy structure is not well-documented.

The most significant abiotic process influencing the environmental distribution of this compound is sorption . Sorption refers to the binding of chemicals to soil particles. wikipedia.org As a general trend, the transformation products of TNT, including the amino- and diaminonitrotoluenes, exhibit stronger sorption to soil than TNT itself. wikipedia.org This is due to the increase in the number of amino groups, which can interact more strongly with soil components. wikipedia.org It is expected that this compound, being a larger and more complex molecule, also has a high sorption coefficient, leading to low mobility in soil. wikipedia.org

The sorption of this compound is influenced by several soil properties:

Organic Carbon Content: Higher organic carbon content generally leads to increased sorption. wikipedia.org

Clay Content: Soils with a higher percentage of clay minerals tend to adsorb more of the compound. wikipedia.org

Cation Exchange Capacity: This property of the soil also plays a significant role in the adsorption of TNT and its metabolites. wikipedia.org

Kinetics and Influence of Environmental Factors on Transformation Rates

The transformation of this compound is generally a slow process, reflecting its recalcitrant nature. The kinetics of its degradation are highly dependent on the prevailing environmental conditions.

Temperature and pH are also critical environmental factors. Microbial activity generally increases with temperature up to an optimal point, which would in turn increase the rate of co-metabolism of this compound. The pH of the soil and water can affect both the activity of microbial enzymes and the chemical stability of the compound.

Table 3: Factors Influencing the Transformation Rates of this compound

| Environmental Factor | Influence on Transformation Rate |

| Oxygen Availability | Transformation is generally faster under anaerobic conditions, but may lead to accumulation of reduced products. |

| Presence of Co-substrates | Addition of labile carbon sources can enhance microbial activity and co-metabolism. |

| Temperature | Higher temperatures (within a certain range) generally increase microbial degradation rates. |

| pH | Affects both microbial enzyme activity and the chemical stability of the compound. |

| Soil Composition | High organic carbon and clay content can increase sorption, potentially reducing bioavailability for microbial attack. |

Applications and Future Research Directions in Energetic Materials Science and Environmental Chemistry

Advanced Design Principles for Developing Novel High-Energy Density Materials Incorporating Azoxy Functionality

The development of novel high-energy density materials (HEDMs) is a primary focus in energetic materials research. The azoxy functionality, as seen in 4,4',6,6'-Tetranitro-2,2'-azoxytoluene, presents a promising structural motif for the design of new energetic compounds.

Key design principles for developing novel HEDMs with azoxy functionality include:

Enhancing Energetic Performance: The azoxy group contributes positively to the heat of formation and density of a molecule, both of which are critical factors for achieving high detonation performance. researchgate.netacs.org Researchers are exploring the synthesis of new molecules that incorporate the azoxy bridge between various energetic heterocyclic rings to create compounds with superior energy output compared to traditional explosives like RDX. nih.gov

Improving Stability and Sensitivity: A significant challenge in designing HEDMs is balancing high energy with low sensitivity to external stimuli such as impact and friction. The introduction of the azoxy linkage can influence the stability of the resulting compound. Computational modeling and quantum-chemical simulations are employed to predict the stability and sensitivity of new azoxy-containing molecules before their synthesis, guiding researchers toward safer and more reliable energetic materials. researchgate.net

Tailoring Physical Properties: The physical properties of an energetic material, such as its melting point and crystal density, are crucial for its practical application. The strategic placement of azoxy groups and other functional moieties on a molecular scaffold allows for the fine-tuning of these properties. For instance, the regioisomerism of functional groups can significantly alter the melting point and crystal packing of a compound, leading to materials suitable for different applications, such as melt-castable explosives. acs.org

Table 1: Comparison of Properties for Selected Azoxy-Containing and Traditional Energetic Materials

| Compound | Chemical Formula | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| 1,2-bis(4-nitro-1H-pyrazol-5-yl)diazene 1-oxide | C6H2N8O5 | 1.88 | 8272 | 28.1 |

| 1,2-bis(1,4-dinitro-1H-pyrazol-3-yl)diazene 1-oxide | C6H2N10O9 | 1.93 | 9228 | 38.7 |

| RDX | C3H6N6O6 | 1.82 | 8750 | 34.0 |

| HMX | C4H8N8O8 | 1.91 | 9100 | 39.0 |

This table presents a comparative overview of the properties of two novel azoxy-containing energetic compounds alongside the well-established explosives RDX and HMX.

Integration of this compound Insights into Explosive Formulation Research

The insights gained from studying this compound are valuable for the development of advanced explosive formulations. The unique properties of this compound can be leveraged to create mixtures with tailored performance characteristics.

Key considerations for integrating tetranitroazoxytoluene insights into formulation research include:

Compatibility with Binders and Other Energetic Materials: The compatibility of an energetic material with other components in a formulation is critical for ensuring safety and stability. dtic.mil Studies on the compatibility of this compound with various binders and other explosives are necessary to develop safe and effective formulations. Techniques such as differential scanning calorimetry (DSC) and vacuum stability tests are used to assess these interactions.

Development of Insensitive Munitions: There is a significant focus on developing insensitive munitions (IM) that are less susceptible to accidental detonation. The stability of some azoxy-containing compounds suggests that they could be used as components in IM formulations to reduce sensitivity without compromising performance.

Research into Remediation Technologies Targeting Tetranitroazoxytoluenes in Contaminated Sites

The environmental contamination resulting from the manufacture and use of nitroaromatic compounds, including tetranitroazoxytoluenes, necessitates the development of effective remediation technologies.

Research in this area focuses on several promising approaches:

Bioremediation: This technology utilizes microorganisms to degrade organic contaminants. epa.gov Studies have shown that certain bacteria can transform 2,4,6-trinitrotoluene (B92697) (TNT) and other nitroaromatic compounds. nih.govnih.gov Research is ongoing to identify and engineer microbes capable of effectively degrading this compound and its byproducts in soil and groundwater.

Phytoremediation: This approach uses plants to remove, degrade, or contain contaminants. epa.gov Certain plant species have demonstrated the ability to take up and metabolize TNT and its degradation products. The potential for using phytoremediation to clean up sites contaminated with tetranitroazoxytoluenes is an active area of investigation.

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive species, such as hydroxyl radicals, to break down persistent organic pollutants. semanticscholar.org Techniques like Fenton oxidation have shown promise in degrading TNT and other nitroaromatics and could be adapted for the remediation of tetranitroazoxytoluenes.

Analytical Method Development: The development of sensitive and selective analytical methods is crucial for detecting and monitoring tetranitroazoxytoluenes in the environment. semanticscholar.orgnih.gov Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are being refined to improve the detection and quantification of these compounds at low concentrations in complex environmental matrices. nih.gov

Table 2: Overview of Remediation Technologies for Nitroaromatic Compounds

| Technology | Description | Applicability to Tetranitroazoxytoluenes |

| Bioremediation | Uses microorganisms to break down contaminants. | Promising, requires identification of suitable microbial strains. |

| Phytoremediation | Employs plants to remove or degrade pollutants. | Potential for in-situ treatment of contaminated soil and water. |

| Advanced Oxidation | Utilizes highly reactive chemical species for degradation. | Effective for a broad range of organic compounds, including nitroaromatics. |

| Activated Carbon Adsorption | Physically removes contaminants from water. | Can be used as a polishing step in a treatment train. |

This table summarizes various remediation technologies that could be applied to sites contaminated with tetranitroazoxytoluenes.

Interdisciplinary Research Opportunities in Azoxytoluene Chemistry and Related Fields

The study of this compound and related compounds opens up numerous avenues for interdisciplinary research, bridging the gap between energetic materials science, environmental chemistry, and materials science.

Potential areas for collaborative research include:

Synergies between Energetic Materials and Environmental Science: There is a growing need for a "green chemistry" approach to the lifecycle of energetic materials, from synthesis to disposal and remediation. nih.gov This involves designing energetic materials that are not only high-performing but also have a reduced environmental impact. The study of the environmental fate and toxicology of azoxytoluenes can inform the design of more environmentally benign energetic compounds.

Materials Science Applications: The unique chemical and physical properties of azoxytoluene derivatives could be exploited in other areas of materials science. For example, their thermal stability and energetic properties might be of interest in the development of novel propellants or gas generants.

Computational Chemistry and Machine Learning: The use of computational tools is becoming increasingly important in the design and prediction of the properties of new materials. nih.govprezi.com Machine learning algorithms can be trained on existing data for energetic materials to accelerate the discovery of new compounds with desired properties, including those with azoxy functionalities.

Q & A

Basic: What analytical techniques are recommended for structural confirmation of 4,4',6,6'-Tetranitro-2,2'-azoxytoluene?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR): Analyze nitro group positions and aromatic protons. For example, distinct splitting patterns in H-NMR can differentiate between isomers (e.g., 4,4',6,6' vs. 2,2',6,6' configurations) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (CHNO, exact mass 406.051 Da) and fragmentation patterns indicative of nitro groups .

- X-ray Diffraction (XRD): Resolves spatial arrangements of nitro and azoxy groups, critical for distinguishing positional isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.